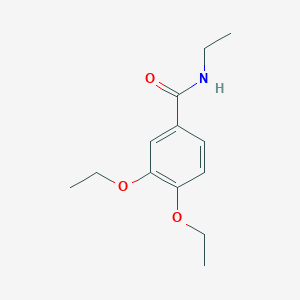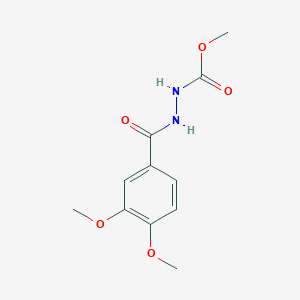![molecular formula C18H26N2O3S B5805983 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, also known as TCS 401, is a synthetic compound that has been studied for its potential use in the field of neuroscience. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and temperature.
Mecanismo De Acción
1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 acts as a selective antagonist of TRPV1 channels, which are involved in the perception of pain and temperature. By blocking the activity of these channels, 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 can reduce pain perception and alter temperature regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 can reduce pain perception in animal models of inflammatory and neuropathic pain. Additionally, 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 has been shown to alter temperature regulation in animal models, suggesting a potential role in the treatment of fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 in lab experiments is its selectivity for TRPV1 channels, which allows for targeted investigation of the role of these channels in pain perception and temperature regulation. However, a limitation of using 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 is its potential off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401. One area of interest is the development of more selective TRPV1 channel antagonists, which could provide greater specificity in investigating the role of these channels in pain and temperature regulation. Additionally, further investigation is needed to fully understand the potential off-target effects of 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 and other TRPV1 channel antagonists. Finally, there is potential for the development of 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 and related compounds as therapeutic agents for the treatment of pain and fever.
Métodos De Síntesis
The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 involves several steps, including the reaction of 4-tert-butylphenylsulfonyl chloride with piperazine, followed by the reaction of the resulting product with cyclopropylcarbonyl chloride. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 has been extensively studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been used to investigate the role of TRPV1 channels in pain perception and temperature regulation. 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine 401 has also been used to study the effects of TRPV1 channel activation on neuronal activity and synaptic transmission.
Propiedades
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-18(2,3)15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-5-14/h6-9,14H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASJIOZLQLADMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)

![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)

![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)